![molecular formula C51H101NO5SSi4 B13905347 (3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)
(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one” is a complex organic molecule characterized by multiple stereocenters, silyl ether groups, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of stereocenters, and protection/deprotection of functional groups. Common synthetic routes may include:
Formation of the core structure: This could involve aldol condensations, Michael additions, or other carbon-carbon bond-forming reactions.
Introduction of stereocenters: Stereocenters can be introduced using chiral catalysts or auxiliaries.
Protection and deprotection: The tert-butyl(dimethyl)silyl groups are often used to protect hydroxyl groups during the synthesis and can be removed under acidic or fluoride ion conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the double bonds or the carbonyl group.
Substitution: Substitution reactions may occur at the silyl ether groups or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Compounds with thiazole rings often exhibit biological activity, including antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one: Similar compounds may include other silyl-protected polyols or thiazole-containing molecules.
Uniqueness
The uniqueness of the compound lies in its specific combination of stereocenters, silyl ether groups, and the thiazole ring, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C51H101NO5SSi4 |
|---|---|
Molekulargewicht |
952.8 g/mol |
IUPAC-Name |
1,3,7,15-tetrakis[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)heptadeca-12,16-dien-5-one |
InChI |
InChI=1S/C51H101NO5SSi4/c1-37(31-32-43(55-60(22,23)48(9,10)11)39(3)35-42-36-58-41(5)52-42)29-28-30-38(2)45(57-62(26,27)50(15,16)17)40(4)46(53)51(18,19)44(56-61(24,25)49(12,13)14)33-34-54-59(20,21)47(6,7)8/h31,35-36,38,40,43-45H,28-30,32-34H2,1-27H3 |
InChI-Schlüssel |
OCGGWJZENCFVKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







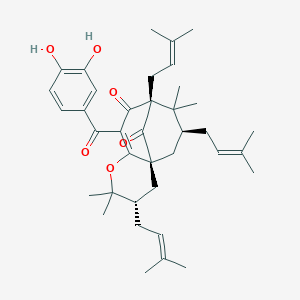

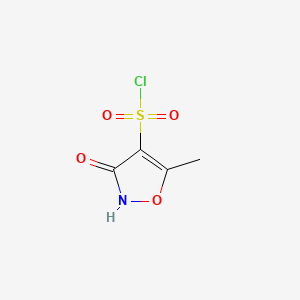
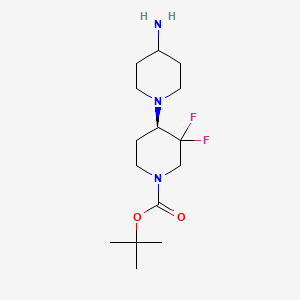

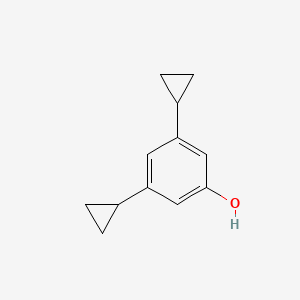

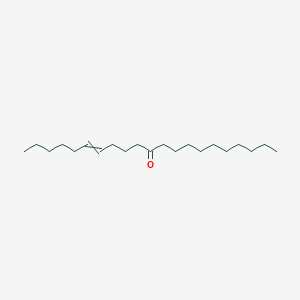
![Tert-butyl (6S)-6-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13905336.png)
